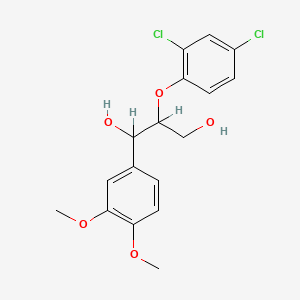![molecular formula C20H21NSSn B14454560 2-[(Triphenylstannyl)sulfanyl]ethan-1-amine CAS No. 77897-60-0](/img/structure/B14454560.png)
2-[(Triphenylstannyl)sulfanyl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Triphenylstannyl)sulfanyl]ethan-1-amine is an organotin compound characterized by the presence of a triphenylstannyl group attached to a sulfanyl-ethanamine structure. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Triphenylstannyl)sulfanyl]ethan-1-amine typically involves the reaction of triphenyltin chloride with a suitable thiol and an amine. One common method includes the following steps:
Formation of Triphenylstannyl Thiol: Triphenyltin chloride reacts with a thiol (e.g., ethanethiol) in the presence of a base to form triphenylstannyl thiol.
Amination: The triphenylstannyl thiol is then reacted with an amine (e.g., ethan-1-amine) under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the general principles of organotin compound synthesis, such as the use of large-scale reactors and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Triphenylstannyl)sulfanyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the stannyl group or the amine functionality.
Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or organometallic reagents can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified stannyl or amine derivatives.
Substitution: Various substituted organotin compounds.
Aplicaciones Científicas De Investigación
2-[(Triphenylstannyl)sulfanyl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and as a precursor for other organotin compounds.
Mecanismo De Acción
The mechanism of action of 2-[(Triphenylstannyl)sulfanyl]ethan-1-amine involves its interaction with molecular targets through its stannyl and sulfanyl groups. These interactions can lead to the formation of complexes with biomolecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable complexes is a key factor in its activity.
Comparación Con Compuestos Similares
Similar Compounds
Triphenyltin Chloride: A precursor in the synthesis of 2-[(Triphenylstannyl)sulfanyl]ethan-1-amine.
Triphenylstannyl Thiol: An intermediate in the synthesis process.
Other Organotin Compounds: Compounds like tributyltin and triphenyltin derivatives.
Uniqueness
This compound is unique due to its specific combination of stannyl and sulfanyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other organotin compounds may not be suitable.
Propiedades
Número CAS |
77897-60-0 |
|---|---|
Fórmula molecular |
C20H21NSSn |
Peso molecular |
426.2 g/mol |
Nombre IUPAC |
2-triphenylstannylsulfanylethanamine |
InChI |
InChI=1S/3C6H5.C2H7NS.Sn/c3*1-2-4-6-5-3-1;3-1-2-4;/h3*1-5H;4H,1-3H2;/q;;;;+1/p-1 |
Clave InChI |
MRNAEXIJVUYBPV-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)SCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


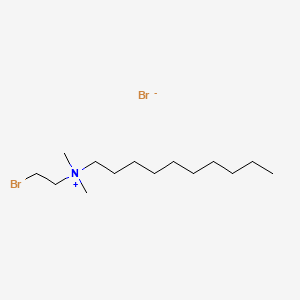
![3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol;3-sulfanylpropane-1,2-diol](/img/structure/B14454481.png)
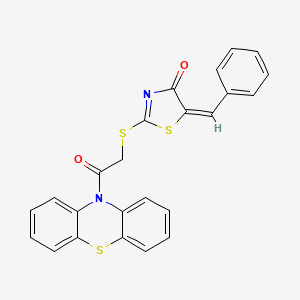
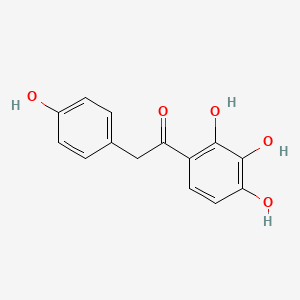
![6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid](/img/structure/B14454502.png)

![3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid](/img/structure/B14454515.png)
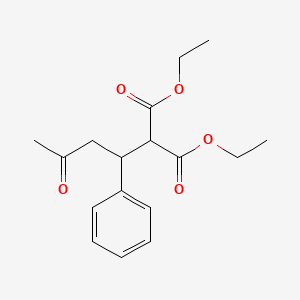
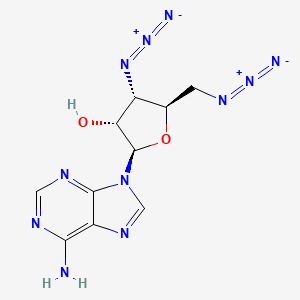
![Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate](/img/structure/B14454530.png)
![N~1~,N~1~-Diethyl-N~2~-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B14454544.png)
![3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one](/img/structure/B14454549.png)
